molecular formula C7H3NNa2O4 B103295 Disodium pyridine-2,6-dicarboxylate CAS No. 17956-40-0

Disodium pyridine-2,6-dicarboxylate

Cat. No. B103295
CAS RN: 17956-40-0
M. Wt: 211.08 g/mol
InChI Key: UXIGLKSQMPZUGZ-UHFFFAOYSA-L
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Description

Disodium pyridine-2,6-dicarboxylate, also known as Disodium 2,6-pyridinedicarboxylate, is a chemical compound with the molecular formula C7H3NNa2O4 . It has an average mass of 211.083 Da and a monoisotopic mass of 210.985748 Da . It is also known by other names such as Disodium dipicolinate .


Synthesis Analysis

The synthesis of Disodium pyridine-2,6-dicarboxylate involves complex processes. For instance, it has been synthesized in solid state complexes with Ca2+ and Co2+ ions . The method of liquid phase reflux has been used for the synthesis .


Molecular Structure Analysis

The molecular structure of Disodium pyridine-2,6-dicarboxylate has been characterized using X-ray crystallography . The molecular and cell stacking structures of the complexes have been shown .


Chemical Reactions Analysis

Disodium pyridine-2,6-dicarboxylate has been found to react with several metals such as Ca and Co to form solid state complexes . The chemical reactions involved in these processes have been studied extensively .


Physical And Chemical Properties Analysis

Disodium pyridine-2,6-dicarboxylate has a number of physical and chemical properties. It has an average mass of 211.083 Da and a monoisotopic mass of 210.985748 Da . More detailed physical and chemical properties can be found in specialized databases .

Scientific Research Applications

Energy Storage

Disodium pyridine-2,5-dicarboxylate (Na2PDC) has been studied for its potential as an anode material in organic sodium-ion batteries. This material can reversibly insert and release two Na cations per formula unit, demonstrating a high reversible capacity and excellent cyclability. It shows superior performance compared to related materials like disodium terephthalate, offering a promising avenue for energy storage solutions (Padhy et al., 2018).

Coordination Chemistry and Luminescence

Pyridine-2,6-dicarboxylate derivatives have been extensively used as ligands in coordination chemistry. These compounds have shown promising results in applications like luminescent lanthanide compounds for biological sensing and iron complexes demonstrating unique thermal and photochemical transitions (Halcrow, 2005). Additionally, recent advances include the development of multi-functional spin-crossover switches and applications in catalysis, highlighting the versatility of these compounds in scientific research (Halcrow, 2014).

Luminescent Properties and Biological Imaging

The synthesis of Eu(III) and Tb(III) complexes with pyridine-2,6-dicarboxylic acid derivatives has been explored for their fluorescence properties. These complexes show potential applications in time-resolved fluoroimmunoassay and cell imaging, offering new avenues for medical diagnostics and biological research (Tang et al., 2006).

Molecular Structure and Voltage in Batteries

The molecular structure of disodium pyridine dicarboxylate has been analyzed to understand its effect on voltage in organic Na ion batteries. Research using Density Functional Theory-based modeling indicates that substituting the aromatic ring with pyridine could lead to increased voltage, enhancing the efficiency of these batteries (Chen et al., 2017).

properties

IUPAC Name

disodium;pyridine-2,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO4.2Na/c9-6(10)4-2-1-3-5(8-4)7(11)12;;/h1-3H,(H,9,10)(H,11,12);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXIGLKSQMPZUGZ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(=O)[O-])C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3NNa2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

499-83-2 (Parent)
Record name Disodium pyridine-2,6-dicarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017956400
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60170834
Record name Disodium pyridine-2,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60170834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Disodium pyridine-2,6-dicarboxylate

CAS RN

17956-40-0
Record name Disodium pyridine-2,6-dicarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017956400
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium pyridine-2,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60170834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium pyridine-2,6-dicarboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
SC Manna, E Zangrando, NR Chaudhuri - Journal of Molecular Structure, 2008 - Elsevier
Three dinuclear copper(II) complexes [Cu 2 (pdc) 2 (dpyo)(H 2 O) 2 ] n (1), {[Cu 2 (pdc) 2 (dabco)(H 2 O) 2 ]·2H 2 O} n (2) and {[Cu 2 (pdc) 2 (bpp)(H 2 O) 2 ]·2H 2 O} n (3) [pdc, pyridine-2…
Number of citations: 23 www.sciencedirect.com
S Mistri, E Zangrando, SC Manna - Inorganica Chimica Acta, 2013 - Elsevier
Two copper(II) complexes [Cu(pdc)(im)] (1) and {[Cu(pdc)(2-ap)(H 2 O)]·2H 2 O} (2) [pdc, pyridine-2,6-dicarboxylate; im, imidazole and 2-ap, 2-aminopyridine] have been synthesized …
Number of citations: 30 www.sciencedirect.com
H Nishiyama, Y Motoyama - Chemical Communications, 1997 - pubs.rsc.org
Ruthenium–pyridine-2,6-dicarboxylate (pydic) complexes 1–3 of terpyridine and chiral bis(oxazolinyl)pyridines (pybox-ip and pybox-ph), which can be synthesized from [Ru(p-cymene)…
Number of citations: 34 pubs.rsc.org
VW Manner, JM Mayer - Journal of the American Chemical …, 2009 - ACS Publications
To understand how the separation between the electron and proton-accepting sites affects proton-coupled electron transfer (PCET) reactivity, we have prepared ruthenium complexes …
Number of citations: 86 pubs.acs.org
Y Zhang, L Liu, X Cao, J Zhao - Polyhedron, 2016 - Elsevier
A novel N,N,N-tridentate ligand known as 2-(2-pyridylmethylamino)ethylbenzimidazole (pymaeb) was designed and synthesized. This ligand in combination with disodium pyridine-2,6-…
Number of citations: 15 www.sciencedirect.com
Y Zhang, R Chu, H Zhang, J Zhao - Transition Metal Chemistry, 2017 - Springer
A polymer–ruthenium complex Ru(pbbp)(pydic) was synthesized from the reaction of poly-2,6-bis(benzimidazolyl)pyridine (pbbp) with RuCl 3 and disodium pyridine-2,6-dicarboxylate (…
Number of citations: 9 link.springer.com
MK Tse, S Bhor, M Klawonn… - … A European Journal, 2006 - Wiley Online Library
The synthesis of chiral tridentate N,N,N‐pyridine‐2,6‐bisoxazolines 3 (pybox ligands) and N,N,N‐pyridine‐2,6‐bisoxazines 4 (pyboxazine ligands) is described in detail. These novel …
M Mohammadhosseini, E Soliemani - Environmental monitoring and …, 2013 - Springer
Ethyl(2-ethylamino)thiophenol-2,6-pyridinedicarboxylate (ETPD) was synthesized from the reaction of disodium pyridine-2,6-dicarboxylate with 1,2-dibromoethane in methanol, …
Number of citations: 3 link.springer.com
Y Liu, GS Chen, Y Chen, F Ding, T Liu… - Bioconjugate …, 2004 - ACS Publications
Bridged bis(β-cyclodextrin) 1 with a pyridine-2,6-dicarboxamide linker was synthesized, and its inclusion complexation behavior with some aliphatic oligopeptides was investigated in …
Number of citations: 30 pubs.acs.org
VW Manner, AG DiPasquale… - Journal of the American …, 2008 - ACS Publications
We have designed and prepared ruthenium complexes with terpyridine-4′-carboxylate (tpyCOO) ligands, in which there are six bonds between the redox-active Ru and the basic …
Number of citations: 62 pubs.acs.org

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